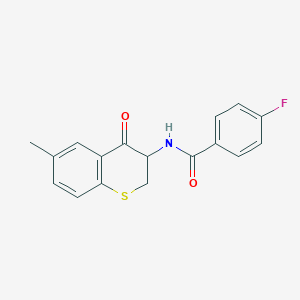

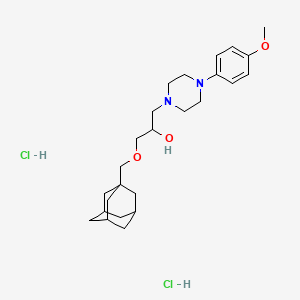

4-fluoro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various fluorinated benzamide derivatives has been explored in the provided studies. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved a method that has been both theoretically and experimentally studied, revealing its potential as a hepatitis B inhibitor . Similarly, N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized using a standard protocol involving ferrocenylmethyl amine and substituted fluorobenzoic acids . Another study describes the continuous flow synthesis of N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide, a δ-opioid receptor agonist, using flow-based microreactors and in-line IR analytical protocols . Additionally, novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides were synthesized for antimicrobial studies .

Molecular Structure Analysis

The molecular structures of these compounds were characterized using various analytical techniques. Single-crystal X-ray analysis was employed to determine the crystal structure of the synthesized compounds, revealing details such as space groups and molecular packing . For example, the compound in study exists in a monoclinic P21/c space group, while the compound in study crystallizes in the same space group with detailed unit cell parameters provided. Hirshfeld surface analysis was used to study intermolecular interactions within the crystal .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include coupling reactions, condensations, and optimizations of reaction conditions. The use of solid-supported reagents and purification techniques was highlighted in the continuous flow process for the δ-opioid receptor agonist . The antimicrobial study involved condensation reactions of acid chlorides with different amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were elucidated through various spectroscopic methods, including 1H NMR, 13C NMR, 19F NMR, and mass spectrometry . The compounds exhibited properties such as cytotoxic effects on breast cancer cell lines and inhibitory activity against a range of pathogenic strains, indicating their potential as therapeutic agents . The compound in study demonstrated in vitro nanomolar inhibitory activity against HBV, showcasing its biological activity.

科学的研究の応用

Potential Anti-HIV-1 and CDK2 Inhibitors

Fluorine-substituted compounds, including derivatives related to 4-fluoro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide, have shown significant potential as anti-HIV-1 and CDK2 inhibitors. Specific compounds in this category demonstrated very good anti-HIV activity and significant CDK2 inhibition activity, with some showing dual anti-HIV and anticancer activities (Makki, Abdel-Rahman, & Khan, 2014).

Synthesis and Herbicidal Activity

A related compound, 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, has been identified as an inhibitor of protoporphyrinogen oxidase, a target in herbicide development. Some derivatives in this group demonstrated commercial-level herbicidal activity comparable to existing protox-inhibiting herbicides, with select compounds showing significant crop safety (Huang et al., 2005).

Antimicrobial Applications

Compounds bearing a fluorine atom in the 4th position of the benzoyl group, structurally related to this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated significant antimicrobial activity against a range of bacterial and fungal strains, with the presence of the fluorine atom crucial for enhancing this activity (Desai, Rajpara, & Joshi, 2013).

Crystal Structure Analysis

Research into the crystal structure of related fluorinated compounds has provided insights into the molecular configuration and interactions that contribute to their biological activity. These studies have focused on understanding how molecular packing and hydrogen bonding influence the compound's properties (Park et al., 2015).

Novel Synthesis Methods

Innovative synthesis methods for compounds structurally similar to this compound have been developed. These methods aim to create more economical and commercially viable routes, optimizing conditions like solvent use, temperature, and reaction time to maximize yield and efficiency (Hai, 2007).

作用機序

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, influencing processes such as cell signaling, enzyme activity, and gene expression .

Pharmacokinetics

Its metabolism and excretion profiles would depend on factors such as its chemical stability and interactions with metabolic enzymes .

特性

IUPAC Name |

4-fluoro-N-(6-methyl-4-oxo-2,3-dihydrothiochromen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2S/c1-10-2-7-15-13(8-10)16(20)14(9-22-15)19-17(21)11-3-5-12(18)6-4-11/h2-8,14H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCGYDHICVRUAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCC(C2=O)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-4,4,4-trifluoro-N-methyl-3-oxo-N-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B3001594.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate](/img/structure/B3001600.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001607.png)

![2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole](/img/structure/B3001609.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3001612.png)

![(2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3001614.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B3001616.png)